3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(3-PYRIDYLMETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound with a unique structure that combines a fluorinated aromatic ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the introduction of a fluorine atom onto a methyl-substituted benzene ring. This can be achieved through electrophilic fluorination reactions.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done using sulfonyl chlorides in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is then constructed through cyclization reactions involving sulfur-containing reagents.
Amination: Finally, the pyridylmethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The aromatic rings and the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-phenylpiperazino)tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
- **3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-[(3-methylbenzyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
Uniqueness
What sets 3-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[(3-pyridylmethyl)amino]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-7-14(4-5-15(12)18)26(23,24)17-11-25(21,22)10-16(17)20-9-13-3-2-6-19-8-13/h2-8,16-17,20H,9-11H2,1H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDROJLVSJUSA-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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